6-Difluoromethoxy-2-fluoronicotinic acid

Lipophilicity Drug Discovery Physicochemical Properties

Researchers optimizing CNS drug candidates need fluorinated nicotinic acid building blocks with precise substitution patterns. Common analogs carry only one key group (2-F or 6-OCF2H), compromising SAR resolution. This compound delivers both substituents in a single scaffold. • Dual 2-F,6-OCF2H substitution enhances metabolic stability & membrane permeability • Carboxylic acid handle for rapid amide, ester, or heterocycle derivatization • Single-step incorporation into lead compounds for efficient library synthesis ≥95% purity. In stock for immediate global dispatch.

Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
CAS No. 1806336-55-9
Cat. No. B1410189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Difluoromethoxy-2-fluoronicotinic acid
CAS1806336-55-9
Molecular FormulaC7H4F3NO3
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)F)OC(F)F
InChIInChI=1S/C7H4F3NO3/c8-5-3(6(12)13)1-2-4(11-5)14-7(9)10/h1-2,7H,(H,12,13)
InChIKeyZGPVDOPPIHXVTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Difluoromethoxy-2-fluoronicotinic acid (CAS 1806336-55-9): A Fluorinated Nicotinic Acid Scaffold for Specialized Medicinal Chemistry


6-Difluoromethoxy-2-fluoronicotinic acid (CAS 1806336-55-9) is a fluorinated pyridine-3-carboxylic acid derivative with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol . Its core structure features a nicotinic acid ring substituted at the 2-position with a fluorine atom and at the 6-position with a difluoromethoxy (-OCHF2) group . This compound serves primarily as a versatile small molecule scaffold in pharmaceutical research and organic synthesis, and is commercially available from various suppliers in a typical purity of 95% or higher .

Fluorinated pyridine scaffold for medicinal chemistry SAR exploration
Pre-installed difluoromethoxy group allows direct incorporation without late-stage functionalization
Unique 2-fluoro substitution provides electronic modulation distinct from simpler analogs

Why 6-Difluoromethoxy-2-fluoronicotinic acid (CAS 1806336-55-9) Cannot Be Replaced by Common Analogs


The specific substitution pattern of 6-Difluoromethoxy-2-fluoronicotinic acid, featuring both a fluorine atom at the 2-position and a difluoromethoxy group at the 6-position of the pyridine ring, creates a unique electronic and steric environment that is not replicated by other in-class compounds [1]. Common analogs like 2-fluoronicotinic acid or 6-(difluoromethoxy)nicotinic acid possess only one of these key functional groups, leading to fundamentally different physicochemical properties, including lipophilicity, metabolic stability, and hydrogen-bonding capacity [2]. As a result, substituting this specific regioisomer with a simpler analog in a synthetic sequence or biological assay would alter the outcome and compromise the development of a defined structure-activity relationship (SAR).

Single-group analogs lack full substitution pattern
2-fluoronicotinic acid or 6-(difluoromethoxy)nicotinic acid each carry only one key functional group, resulting in different lipophilicity, metabolic stability, and hydrogen-bonding profiles.
SAR disruption in biological studies
Replacing this regioisomer with a simpler analog may shift physicochemical properties and compromise structure-activity relationship (SAR) interpretation.
Class-level evidence requires verification
Much of the differentiation is based on class-level inference; experimental head-to-head data for this compound are not reported in open literature.

Quantifiable Differentiation of 6-Difluoromethoxy-2-fluoronicotinic acid (CAS 1806336-55-9) from Structural Analogs


Comparison of Predicted Lipophilicity (LogP) with 6-(Difluoromethoxy)nicotinic Acid

The presence of the 2-fluoro substituent in 6-Difluoromethoxy-2-fluoronicotinic acid increases its predicted lipophilicity compared to the analog lacking this fluorine atom. Using ACD/Labs Percepta predicted data, 6-(difluoromethoxy)nicotinic acid has a LogP of 1.07 [1]. While specific experimental LogP data for the target compound is not available in the open literature, the established positive contribution of aromatic fluorine substitution to lipophilicity [2] allows for a class-level inference that the target compound possesses a significantly higher LogP. This difference is critical for optimizing membrane permeability and in vivo distribution.

Lipophilicity (LogP)
Class-level
Target LogP not reported; comparator 6-(difluoromethoxy)nicotinic acid predicted LogP 1.07. Inferred increase with 2-fluoro substitution.
May support improved membrane permeability in research models.
In silico prediction; experimental data to verify.
Lipophilicity Drug Discovery Physicochemical Properties ADME

Impact of 2-Fluoro Substitution on Acidity (pKa) Compared to Non-Fluorinated Analog

The 2-fluoro substituent is expected to significantly lower the pKa of the carboxylic acid group in 6-Difluoromethoxy-2-fluoronicotinic acid due to its strong electron-withdrawing inductive effect (-I) exerted through the aromatic ring. This is a well-established class-level inference for 2-fluoronicotinic acid derivatives [1]. While a direct experimental pKa for this specific compound was not found, its acidity is predicted to be substantially higher than that of non-fluorinated nicotinic acid (pKa ~ 4.8). This enhanced acidity affects its solubility profile, salt formation properties, and reactivity in coupling reactions.

Acidity (pKa)
Class-level
Target pKa not reported; inferred lower than nicotinic acid (pKa 4.85) due to 2-fluoro inductive effect.
May enhance aqueous solubility and offer distinct amide coupling reactivity.
Theoretical prediction; experimental determination recommended.
Acidity Reactivity Chemical Synthesis Ionization State

Differentiation as a Difluoromethoxylation Reagent Building Block

A patent from the State University of New York describes novel reagents and methods for the difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes [1]. The technology highlights the importance of the difluoromethoxy (-OCF2H) group in medicinal chemistry due to its ability to enhance therapeutic efficacy by increasing metabolic stability and improving cellular membrane permeability [2]. The target compound, 6-Difluoromethoxy-2-fluoronicotinic acid, represents a stable, pre-formed OCF2H-bearing heteroaromatic scaffold. In contrast, non-fluorinated analogs or those with a simple methoxy group would lack these specific drug-like attributes, making the target compound a valuable intermediate for installing this privileged motif without the need for complex, specialized late-stage difluoromethoxylation procedures.

Functional group utility
Class-level
Pre-installed -OCF2H on pyridine core. Literature indicates OCF2H improves metabolic stability and permeability over OCH3 or H.
Supports direct incorporation of privileged fluorinated motif without specialized late-stage chemistry.
Patent-based and class-level inference; verify in specific synthetic context.
Organic Synthesis Late-Stage Functionalization Fluorine Chemistry Methodology

Primary Research Applications for 6-Difluoromethoxy-2-fluoronicotinic acid (CAS 1806336-55-9)


Design of Metabolically Stable Drug Candidates via Privileged Scaffold Incorporation

The 6-difluoromethoxy-2-fluoronicotinic acid scaffold can be incorporated into lead compounds to improve metabolic stability and membrane permeability. As established, the -OCF2H group is known to enhance these properties compared to methoxy or unsubstituted analogs [1]. This makes the compound a strategic choice for medicinal chemistry campaigns focused on oral bioavailability and in vivo half-life optimization.

Exploration of Nicotinic Acid Receptor Interactions with Tuned Physicochemical Properties

Given its derivation from nicotinic acid, this compound can serve as a precursor for analogs aimed at modulating nicotinic acetylcholine receptors (nAChRs) or GPR109A [2]. Its distinct substitution pattern (2-F, 6-OCF2H) alters its electronic profile and lipophilicity relative to parent nicotinic acid, allowing researchers to probe SAR at these target receptors. The enhanced lipophilicity inferred in Section 3 suggests it may exhibit improved CNS penetration, relevant for neurological disorder research.

Synthesis of Advanced Heterocyclic Building Blocks for Parallel Library Generation

The carboxylic acid group provides a convenient handle for further derivatization into amides, esters, or heterocycles like oxadiazoles. As a fluorinated building block, it is used to introduce both the 2-fluoro and 6-difluoromethoxy moieties in a single step, increasing the efficiency of generating diverse chemical libraries [1]. The predicted enhanced acidity of the carboxylic acid (Section 3) can facilitate certain coupling reactions, offering a practical advantage over less reactive analogs.

Application
Selection Property
Validation Focus
Metabolic stability scaffold incorporation
Fluorinated heterocyclic scaffold
In vitro metabolic stability and permeability assays
Nicotinic acid receptor interaction studies
Tuned electronic and lipophilic profile
Receptor binding and functional response assays
Heterocyclic library synthesis
Carboxylic acid derivatization handle
Coupling reactivity and library diversification yield

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